Siremadlin (HDM201; CAS 1448867-41-1) is a highly potent, orally bioavailable, second-generation non-peptidic inhibitor of the p53-MDM2 protein-protein interaction[1]. Featuring a distinct imidazopyrrolidinone scaffold, it was rationally designed to overcome the pharmacokinetic and potency limitations of early-generation cis-imidazoline inhibitors like Nutlin-3a [2]. For procurement professionals and lead scientists, Siremadlin serves as a high-performance benchmark material in oncology research, offering picomolar target affinity, >15,000-fold selectivity for MDM2 over MDM4, and robust solubility profiles suitable for both high-throughput in vitro screening and rigorous in vivo pharmacodynamic modeling [1].
Substituting Siremadlin with first-generation MDM2 inhibitors like Nutlin-3a or generic analogs compromises assay sensitivity and in vivo translatability [1]. Nutlin-3a exhibits an MDM2 IC50 of approximately 90 nM and possesses pharmacokinetic properties that limit its utility primarily to in vitro applications [2]. In contrast, Siremadlin’s optimized imidazopyrrolidinone core achieves sub-nanomolar binding (Ki = 0.21 nM) and enhanced oral bioavailability, ensuring sustained target engagement without the off-target toxicities associated with the high micromolar dosing required by older compounds [1]. Consequently, for advanced preclinical models requiring precise p53 activation, generic substitution leads to reproducible failure in dynamic dosing schedules and synergistic combination screens [2].
Siremadlin demonstrates profound binding affinity to the human MDM2 protein, achieving a Ki of 0.21 nM . When compared to the first-generation benchmark Nutlin-3a (IC50 ~90 nM) and the second-generation Idasanutlin (IC50 ~6 nM), Siremadlin offers a significant potency advantage . This picomolar affinity allows researchers to utilize lower concentrations in biochemical assays, thereby minimizing solvent-induced artifacts and off-target interactions.
| Evidence Dimension | MDM2 Binding Affinity (Ki/IC50) |
| Target Compound Data | Siremadlin Ki = 0.21 nM |
| Comparator Or Baseline | Nutlin-3a IC50 = 90 nM; Idasanutlin IC50 = 6 nM |
| Quantified Difference | ~428-fold more potent than Nutlin-3a; ~28-fold more potent than Idasanutlin |
| Conditions | Cell-free biochemical binding assays |
Enables ultra-low dosing in cellular and biochemical assays, drastically reducing the risk of off-target toxicity and improving data reliability.
A critical challenge in p53-MDM2 inhibitor development is cross-reactivity with the structurally related MDM4 (MDMX) protein. Siremadlin binds MDM2 with a Ki of 0.21 nM while its Ki for MDM4 is 3,300 nM . This >15,000-fold selectivity window ensures that the observed pharmacological effects are exclusively driven by MDM2 inhibition, unlike less refined pan-inhibitors or early-stage pipeline compounds that exhibit mixed MDM2/MDM4 antagonism .
| Evidence Dimension | Binding Selectivity Ratio (MDM2 vs MDM4) |
| Target Compound Data | Siremadlin Ki = 0.21 nM (MDM2) vs 3,300 nM (MDM4) |
| Comparator Or Baseline | Baseline dual MDM2/MDMX inhibitors |
| Quantified Difference | >15,000-fold selectivity for MDM2 over MDM4 |
| Conditions | In vitro target binding assays |
Crucial for researchers needing to isolate MDM2-specific mechanisms without confounding variables from MDM4 inhibition.
Siremadlin’s mechanism of action is strictly dependent on functional p53. In TP53 wild-type B-cell lines (e.g., Nalm-6), Siremadlin exhibits potent cytotoxicity with an IC50 of 123–146 nM [1]. In contrast, in TP53 mutant or knockout isogenic models, the IC50 exceeds 3,000 nM [1]. This substantial differential provides a built-in negative control for researchers, proving that the compound's activity is entirely on-target.
| Evidence Dimension | Cellular Cytotoxicity (IC50) |
| Target Compound Data | IC50 = 123–146 nM in TP53 wild-type cells |
| Comparator Or Baseline | IC50 > 3,000 nM in TP53 mutant/knockout cells |
| Quantified Difference | >20-fold shift in IC50 based on TP53 mutational status |
| Conditions | 72-hour XTT viability assay in Nalm-6 isogenic cell lines |
Provides a robust, highly reliable pharmacological tool for validating p53-dependent mechanisms in oncology screening workflows.
Poor solubility is a frequent cause of batch-to-batch variability in preclinical screening. Siremadlin demonstrates excellent solubility in DMSO, achieving concentrations of ≥ 56.75 mg/mL (102.18 mM). This high solubility profile allows for the preparation of highly concentrated stock solutions, minimizing the final DMSO concentration in cellular assays and facilitating easier formulation for in vivo oral or intravenous administration compared to highly lipophilic analogs [1].
| Evidence Dimension | Maximum DMSO Solubility |
| Target Compound Data | ≥ 56.75 mg/mL (102.18 mM) |
| Comparator Or Baseline | Standard lipophilic small molecules (often <10 mM) |
| Quantified Difference | >10-fold higher molar solubility in standard laboratory solvents |
| Conditions | Standard ambient preparation of in vitro stock solutions |
Ensures reproducible stock solution preparation and consistent dosing across both high-throughput screening and in vivo formulations.
Due to its enhanced oral bioavailability and picomolar target affinity, Siremadlin is a highly suitable benchmark for assessing dynamic p53 activation and PUMA induction in murine xenograft models, quantitatively outperforming first-generation nutlins [1].
Siremadlin's high selectivity (>15,000-fold for MDM2 over MDM4) makes it an exact anchor compound in combination screens (e.g., with MEK or PARP inhibitors) where off-target toxicity must be strictly minimized to accurately calculate synergy scores [2].
The >20-fold shift in IC50 between TP53 wild-type and TP53 mutant cell lines allows researchers to use Siremadlin as a definitive chemical probe to validate p53-dependent mechanisms in novel oncology targets[3].